

Technical Guide: Spectroscopic Characterization of 2'-(4-Fluorobenzoyloxy)acetophenone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2'-(4-Fluorobenzoyloxy)acetophenone
CAS No.: 400878-24-2
Cat. No.: B1299980

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Abstract This technical guide provides a comprehensive spectroscopic analysis of **2'-(4-Fluorobenzoyloxy)acetophenone** (CAS: 400878-24-2), a critical intermediate in the synthesis of functionalized benzofurans and indole-based medicinal scaffolds. We detail the structural elucidation using Nuclear Magnetic Resonance (

H,

C,

F NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Emphasis is placed on the diagnostic utility of fluorine-proton coupling constants and the fragmentation logic required for quality control in drug development workflows.

Introduction & Structural Context

In medicinal chemistry, the O-alkylation of 2'-hydroxyacetophenone is a pivotal step for introducing lipophilic benzyl moieties that enhance receptor binding affinity. The 2'-(4-fluorobenzoyloxy) derivative is particularly significant due to the bioisosteric properties of fluorine, which improves metabolic stability while serving as a distinct NMR handle.

Compound Identity:

- IUPAC Name: 1-(2-((4-fluorobenzyl)oxy)phenyl)ethanone
- Molecular Formula: C₁₆H₁₄FO₂
- Molecular Weight: 244.26 g/mol [1]
- Key Functional Groups: Aryl ketone, Aryl-alkyl ether, Fluorobenzene.

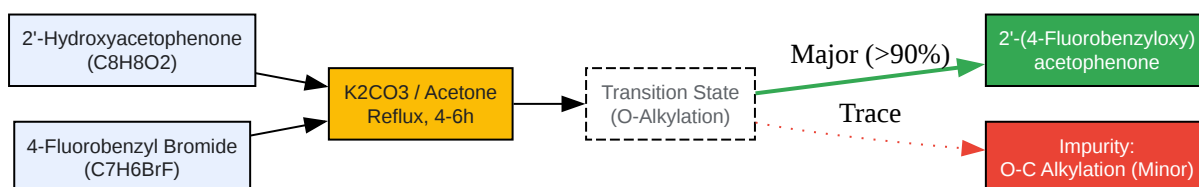
Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying unreacted starting materials.

Standard Protocol: The compound is synthesized via Williamson ether synthesis: alkylation of 2'-hydroxyacetophenone with 4-fluorobenzyl bromide in the presence of anhydrous potassium carbonate (

) in acetone or DMF.

Figure 1: Synthesis Workflow



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Caption: Williamson ether synthesis pathway showing reagents and potential C-alkylation side products.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The presence of the fluorine atom introduces spin-spin coupling (

and

), which splits signals in both proton and carbon spectra.

¹H NMR (400 MHz, CDCl₃)

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The spectrum is characterized by the loss of the downfield phenolic -OH signal (~12 ppm) seen in the starting material and the appearance of the benzylic methylene singlet.

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Mechanistic Insight
Ar-H (6')	7.74	dd	1H		Deshielded by carbonyl anisotropy (ortho effect).
Ar-H (Benzyl)	7.38 - 7.45	m	2H	-	Protons meta to Fluorine.
Ar-H (4')	7.35	td	1H		Para to ether; overlaps with benzyl signals.
Ar-H (Benzyl)	7.08	t (pseudo)	2H		Protons ortho to Fluorine. Upfield due to F shielding.
Ar-H (5')	7.01	t	1H		Meta to ether and ketone.
Ar-H (3')	6.98	d	1H		Ortho to ether oxygen (electron-donating effect).
O-CH	5.15	s	2H	-	Diagnostic singlet for benzyl ether formation.
CO-CH	2.62	s	3H	-	Methyl ketone. ^[2] Shifted upfield vs. H-

bonded
phenol.

Critical Analysis:

- The Fluorine Splitting: The protons on the fluorobenzyl ring (positions 2 and 6 relative to the CH₂) appear as a multiplet, while those ortho to the fluorine (positions 3 and 5) appear as a "pseudo-triplet" due to the similar magnitude of (ortho) and (ortho), both ~8-9 Hz.
- Absence of OH: A clean spectrum must show zero integration >10 ppm.

C NMR (100 MHz, CDCl₃)

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Carbon-13 NMR confirms the carbon skeleton and the presence of the fluorine atom via characteristic doublet splittings.

Carbon Type	Shift (, ppm)	Splitting (, Hz)	Assignment
C=O	199.8	s	Ketone Carbonyl
C-F (ipso)	162.5	d,	C-4" (Fluorobenzyl ring)
Ar-C (O)	158.2	s	C-2' (Ether linkage)
Ar-C	133.5	s	C-6'
Ar-C (ipso)	132.1	d,	C-1" (Benzyl connection)
Ar-C	130.5	s	C-4'
Ar-C	129.4	d,	C-2", C-6" (Meta to F)
Ar-C	128.8	s	C-1' (Ketone connection)
Ar-C	121.0	s	C-5'
Ar-C	115.6	d,	C-3", C-5" (Ortho to F)
Ar-C	112.5	s	C-3'
O-CH	70.2	s	Benzylic Carbon
CH	32.4	s	Acetyl Methyl

F NMR (376 MHz, CDCl

)

- Shift:

-114.5 ppm (approx).

- Pattern: Multiplet (typically a triplet of triplets) due to coupling with ortho and meta protons. This is a definitive purity assay; a single sharp peak indicates no other fluorinated impurities.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the functional group transformation (loss of OH, retention of C=O).

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Notes
3050-3000	C-H stretch (Ar)	Weak	Aromatic protons.
2920, 2850	C-H stretch (Alk)	Weak	Methyl and Methylene groups.
1675	C=O stretch	Strong	Conjugated ketone. (Shifted from ~1640 in 2'-OH precursor due to loss of H-bond).
1600, 1585	C=C stretch	Medium	Aromatic ring skeletal vibrations.
1240	C-O-C stretch	Strong	Asymmetric ether stretch (Ar-O-CH ₂).
1220	C-F stretch	Strong	Often overlaps with ether bands; diagnostic.
755	C-H bend	Strong	Ortho-disubstituted benzene (Acetophenone ring).

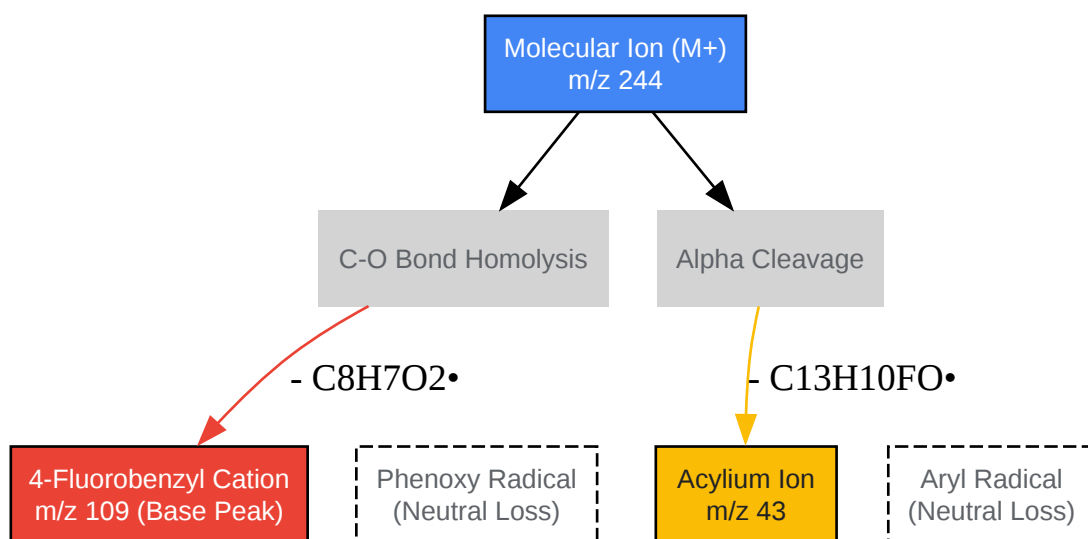
Mass Spectrometry (MS)

Electron Impact (EI) MS provides the molecular fingerprint. The fragmentation is driven by the stability of the 4-fluorobenzyl cation.

Key Fragments:

- Molecular Ion (): m/z 244 (detectable, usually 10-20% intensity).
- Base Peak: m/z 109 (4-Fluorobenzyl cation).[3]
- Acylium Ion: m/z 43 (CH
CO
).
- Loss of Methyl: m/z 229 (M - 15).

Figure 2: MS Fragmentation Pathway



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Caption: Primary fragmentation pathways in EI-MS. The formation of the stable 4-fluorobenzyl cation (m/z 109) dominates the spectrum.

Experimental Validation Protocol

To ensure data integrity during internal validation, follow this standard operating procedure (SOP):

- Sample Prep: Dissolve 10 mg of the compound in 0.6 mL CDCl₃
 - Ensure the solution is clear; turbidity indicates inorganic salts (byproduct).
- Acquisition:
 - Set relaxation delay () to >3 seconds to allow full relaxation of aromatic protons for accurate integration.
 - For C, acquire at least 512 scans to resolve the low-intensity C-F splitting patterns.
- QC Check:
 - Verify the integral ratio of Acetyl-CH₃ (3H) to O-CH₂ (2H) is exactly 1.5 : 1.
 - Confirm the absence of a singlet at ~2.3 ppm (acetone residue) or ~2.1 ppm (unreacted 4-fluorobenzyl bromide).

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